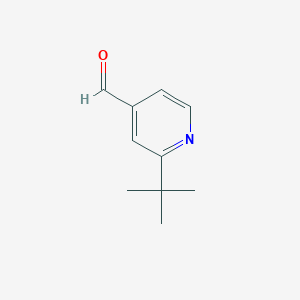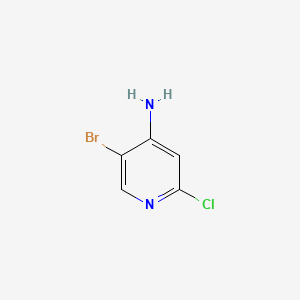
4-アミノ-5-ブロモ-2-クロロピリジン
概要
説明
4-Amino-5-bromo-2-chloropyridine is a versatile organic compound with the molecular formula C5H4BrClN2. It is a halogenated pyridine derivative, featuring an amino group at the 4-position, a bromo group at the 5-position, and a chloro group at the 2-position. This compound is of interest in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties and reactivity.
科学的研究の応用
4-Amino-5-bromo-2-chloropyridine is widely used in scientific research due to its reactivity and versatility. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological systems and the development of bioactive compounds.
Medicine: Utilized in the design and synthesis of therapeutic agents and drug candidates.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known that this compound can be used in organic synthesis or as a reaction reagent, and can also be used in the preparation of kinase inhibitors .
Mode of Action
It is known to be a pyridine analogue of a halogenated element . It is also known to readily undergo Suzuki-Miyaura coupling , a type of palladium-catalyzed carbon-carbon bond-forming reaction .
Biochemical Pathways
Given its use in the preparation of kinase inhibitors , it may be involved in pathways related to kinase activity.
Result of Action
Given its use in the preparation of kinase inhibitors , it may have effects related to the inhibition of kinase activity.
生化学分析
Biochemical Properties
It is known that this compound can be used in the preparation of kinase inhibitors . Kinases are enzymes that play a crucial role in cellular processes such as signal transduction, cell division, and metabolism. The interaction between 4-Amino-5-bromo-2-chloropyridine and these enzymes could potentially influence these processes.
Molecular Mechanism
It is known to undergo Suzuki-Miyaura coupling with phenylboronic acid , a reaction that forms carbon-carbon bonds and is widely used in organic synthesis. This suggests that 4-Amino-5-bromo-2-chloropyridine could interact with biomolecules, potentially inhibiting or activating enzymes and influencing gene expression.
準備方法
Synthetic Routes and Reaction Conditions: 4-Amino-5-bromo-2-chloropyridine can be synthesized through several methods, including halogenation of pyridine derivatives and subsequent amination. The reaction conditions typically require the use of brominating agents such as bromine (Br2) and amination reagents like ammonia (NH3) or an amine source under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Amino-5-bromo-2-chloropyridine is often carried out using continuous flow reactors or batch processes to ensure high yield and purity. The choice of reagents and catalysts is optimized to minimize by-products and enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions: 4-Amino-5-bromo-2-chloropyridine undergoes various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used, involving boronic acids and palladium catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted pyridines, and coupled products, depending on the specific reaction conditions and reagents used.
類似化合物との比較
4-Amino-5-bromo-2-chloropyridine is similar to other halogenated pyridines, such as 2-chloropyridine, 3-bromopyridine, and 4-aminopyridine. its unique combination of amino, bromo, and chloro substituents gives it distinct chemical properties and reactivity compared to these compounds. The presence of multiple halogen atoms enhances its reactivity and makes it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
5-bromo-2-chloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWZNBANVSZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653228 | |
| Record name | 5-Bromo-2-chloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857730-21-3 | |
| Record name | 5-Bromo-2-chloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-bromo-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)
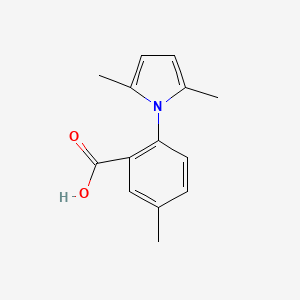
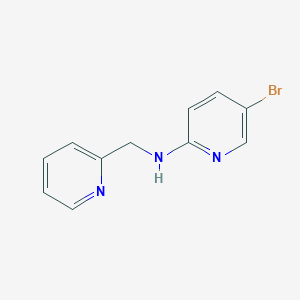
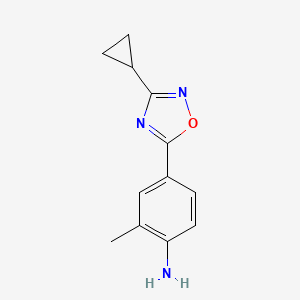
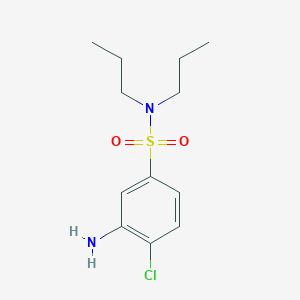
![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)

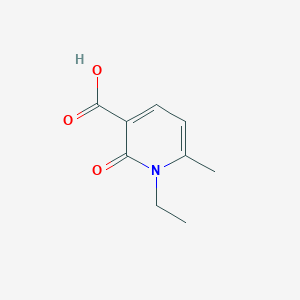
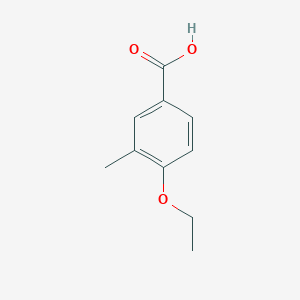

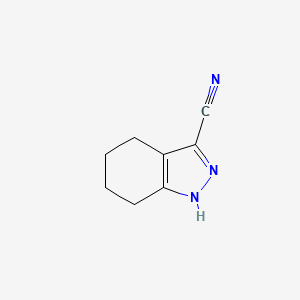
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B1519088.png)
